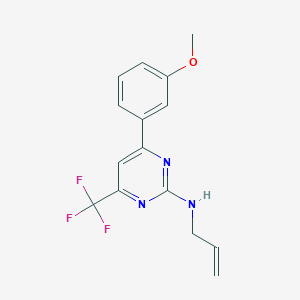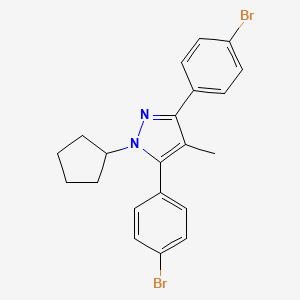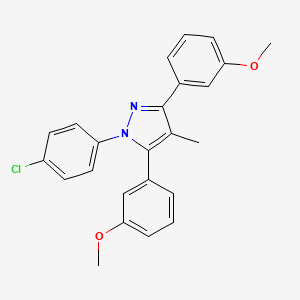![molecular formula C24H28N6O B10927113 1-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927113.png)
1-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of 1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes.
Formation of the pyrazolopyridine core: This involves the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization.
Final coupling and functionalization: The final step involves the coupling of the pyrazolopyridine core with benzyl and other substituents under specific reaction conditions.
Chemical Reactions Analysis
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and pyrazole moiety.
Scientific Research Applications
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used in studying various biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-BENZYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Widely studied for their medicinal properties.
Pyrazole derivatives: Known for their chemical versatility and biological applications.
Properties
Molecular Formula |
C24H28N6O |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-benzyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O/c1-15-12-21(24(31)26-17(3)13-29-18(4)11-16(2)27-29)22-19(5)28-30(23(22)25-15)14-20-9-7-6-8-10-20/h6-12,17H,13-14H2,1-5H3,(H,26,31) |
InChI Key |
MGNFNYHCDCJMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)CN4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927044.png)
![ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(ethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10927051.png)


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10927069.png)
![Ethyl 1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10927073.png)
![6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927077.png)
![Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10927090.png)

![N-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10927101.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone](/img/structure/B10927102.png)
![2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10927104.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927106.png)
